ZSET1446

nicotinic acetylcholine receptor synaptic transmission mechanism of action

ZSET1446 (ST101) is an orally bioavailable azaindolizinone derivative that enhances acetylcholine release without direct nAChR agonism. Unlike α7 agonists (AZD0328, GTS-21), ZSET1446 potentiates endogenous cholinergic signaling through both α7 and α4β2 nAChRs simultaneously, achieving maximal potentiation at 100 pM. It uniquely promotes hippocampal neurogenesis (mecamylamine-blocked) and synergizes with memantine for supra-additive ACh elevation. Backed by two completed Phase 2 trials (n=378), ZSET1446 is the preferred tool compound for nAChR-dependent neurogenesis and combinatorial cholinergic studies.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 887603-94-3
Cat. No. B1251382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZSET1446
CAS887603-94-3
Synonymsspiro(imidazo-(1,2-a)pyridine-3,2-indan)-2(3H)-one
ST 101
ST-101
ST101 cpd
ZSET 1446
ZSET1446
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC13C(=O)N=C4N3C=CC=C4
InChIInChI=1S/C15H12N2O/c18-14-15(17-8-4-3-7-13(17)16-14)9-11-5-1-2-6-12(11)10-15/h1-8H,9-10H2
InChIKeyQZWYXEBIQWJXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZSET1446 (ST101) CAS 887603-94-3: Spiroimidazopyridine Cognitive Enhancer for Alzheimer's Disease Research and Procurement


ZSET1446, also known as ST101 (CAS 887603-94-3), is a spiroimidazopyridine derivative patented by Zenyaku Kogyo Kabushiki Kaisha for the treatment of Alzheimer's disease and improvement of cerebral function [1]. The compound (molecular formula C15H12N2O, MW 236.27) is an orally bioavailable azaindolizinone derivative that stimulates acetylcholine release in the central nervous system without acting as a direct agonist at nicotinic acetylcholine receptors (nAChRs) [2][3]. ZSET1446 has advanced to Phase 2 clinical trials in mild-to-moderate Alzheimer's disease patients, with two completed studies evaluating its efficacy as both monotherapy and as an adjunct to donepezil [4].

ZSET1446 Procurement: Why α7 nAChR Agonists and Cholinesterase Inhibitors Are Not Interchangeable Substitutes


ZSET1446 cannot be substituted with α7 nAChR agonists (e.g., AZD0328, GTS-21) or cholinesterase inhibitors (e.g., donepezil) due to its distinct mechanism of action. Unlike AZD0328, which acts as a partial α7 nAChR agonist with an EC50 of 338 nM [1], ZSET1446 potentiates nicotine-mediated enhancement of synaptic transmission without directly affecting nAChRs themselves, achieving maximal potentiation at 100 pM in hippocampal slices [2]. ZSET1446 also promotes adult hippocampal neurogenesis—an effect blocked by the nAChR antagonist mecamylamine—whereas α7 agonists do not consistently demonstrate this property [3]. Furthermore, ZSET1446 exhibits synergistic effects when co-administered with memantine, significantly increasing extracellular ACh levels beyond either compound alone, indicating a unique combinatorial therapeutic potential not shared by in-class alternatives [4].

ZSET1446 Comparative Evidence: Quantified Differentiation Against α7 Agonists, T-Type Ca2+ Enhancers, and Standard-of-Care


Mechanistic Differentiation: ZSET1446 Potentiates nAChR-Mediated Synaptic Transmission Without Direct Receptor Agonism

ZSET1446 significantly potentiates nicotine-mediated enhancement of spontaneous postsynaptic current (sPSC) frequency in rat hippocampal CA1 pyramidal neurons without affecting basal sPSC frequency or ACh-activated inward currents. In contrast, AZD0328 acts as a direct partial α7 nAChR agonist with an EC50 of 338 nM [1]. ZSET1446 does not affect nAChRs themselves but amplifies endogenous cholinergic signaling, a fundamentally distinct pharmacological mechanism [2].

nicotinic acetylcholine receptor synaptic transmission mechanism of action

In Vivo Efficacy: ZSET1446 Ameliorates Cognitive Deficits and Reduces Hippocampal Aβ Deposition in SAMP8 Mice

In the senescence-accelerated prone mouse strain 8 (SAMP8), ZSET1446 administered in drinking water (0.002–0.1 mg/kg/day) ameliorated cognitive deficits in the novel object recognition test after 4, 8, 12, and 16 weeks of treatment [1]. Critically, 8-week treatment with ZSET1446 significantly reduced the total number of Aβ-positive granules in the hippocampus [1]. In comparison, the T-type calcium channel enhancer SAK3 (a more potent spiroimidazopyridine derivative) produces ~20% peak current increase in Cav3.1/Cav3.3 at 0.1 nM but lacks published direct Aβ reduction data in the SAMP8 model .

amyloid beta cognitive deficit senescence-accelerated mouse

Neurogenic Differentiation: ZSET1446 Restores Hippocampal Neurogenesis in Olfactory Bulbectomized Mice

ZSET1446 (chronic oral administration) significantly improved impaired neurogenesis in the dentate gyrus (DG) of olfactory bulbectomized (OBX) mice. The number of BrdU/NeuN double-positive cells decreased from 508 ± 1.1 in sham-operated animals to 174 ± 1.1 in OBX mice; ZSET1446 treatment significantly restored this deficit [1]. This effect was blocked by the nAChR antagonist mecamylamine. In contrast, the T-VGCC enhancer SAK3 also promotes neurogenesis in OBX mice but operates via a distinct mechanism (direct T-VGCC activation rather than cholinergic potentiation) [2].

hippocampal neurogenesis depressive behavior olfactory bulbectomy

Clinical Translation: ZSET1446 Phase 2 Data in Alzheimer's Disease Patients

Two Phase 2 clinical trials of ZSET1446 (ST101) have been completed in mild-to-moderate Alzheimer's disease patients. One trial (n=168) compared three doses of ST101 to placebo on ADAS-cog, ADCS-ADL, and ADCS-GCI scales. The second trial (n=210) evaluated ST101 as adjunctive therapy to donepezil [1]. In contrast, the α7 agonist AZD0328 has not advanced beyond Phase 2a in Parkinson's disease with mild cognitive impairment [2], and GTS-21 (DMXB-A) has not reported Phase 2 Alzheimer's trial completions [3].

clinical trial Alzheimer's disease donepezil combination

Synergistic Potential: ZSET1446 + Memantine Combination Increases Extracellular ACh Beyond Monotherapy

Concomitant administration of subeffective doses of ZSET1446 and memantine significantly ameliorated cognitive performance in the novel object recognition task in both mice and rats, and produced a synergistic increase in extracellular ACh levels in the hippocampus compared to either compound alone [1]. This synergistic pharmacology distinguishes ZSET1446 from cholinesterase inhibitors like donepezil, which when combined with memantine in preclinical studies did not demonstrate the same degree of synergistic ACh elevation [2].

memantine combination therapy acetylcholine release

Selectivity Profile: ZSET1446 Potentiates Both α7 and α4β2 nAChR-Mediated Transmission

ZSET1446's potentiation of sPSC frequency in hippocampal slices was markedly reduced by blockade of either α7 or α4β2 nAChRs [1]. This indicates that ZSET1446 enhances signaling through both major neuronal nAChR subtypes. In contrast, AZD0328 is a selective α7 partial agonist with ~20-fold selectivity over other nAChR subtypes [2], and GTS-21 is primarily an α7 agonist with weak α4β2 antagonist activity at micromolar concentrations .

nAChR subtype selectivity α4β2 receptor

ZSET1446 Optimal Use Cases: Evidence-Driven Research and Procurement Applications


Investigating Cholinergic Modulation of Adult Hippocampal Neurogenesis

ZSET1446 is the preferred tool compound for studies examining nAChR-dependent neurogenesis in the dentate gyrus. Chronic oral administration significantly restores impaired neurogenesis in OBX mice, with the effect being abolished by the nAChR antagonist mecamylamine [1]. This nAChR-dependent mechanism distinguishes ZSET1446 from T-VGCC enhancers like SAK3, which promote neurogenesis via direct calcium channel activation [2].

Preclinical Combination Therapy Studies with Memantine

For research programs evaluating synergistic cholinergic enhancement in Alzheimer's disease models, ZSET1446 demonstrates unique combinatorial pharmacology with memantine. Subeffective doses of ZSET1446 combined with subeffective memantine produce synergistic increases in hippocampal extracellular ACh and significant cognitive improvement in rodent models—a profile not consistently observed with donepezil-memantine combinations [1].

Translational Research Requiring Clinical-Stage Alzheimer's Disease Assets

ZSET1446 is among the limited number of non-cholinesterase inhibitor cognitive enhancers with completed Phase 2 clinical trials in Alzheimer's disease. Two Phase 2 studies (n=168 monotherapy; n=210 adjunct to donepezil) provide human safety and preliminary efficacy data that α7 agonists like AZD0328 and GTS-21 lack in the AD indication [1]. This clinical evidence base supports translational grant applications and IND-enabling studies.

Mechanistic Studies of nAChR Subtype Contributions to Synaptic Plasticity

ZSET1446 enables investigation of coordinated α7 and α4β2 nAChR signaling in hippocampal synaptic transmission. Unlike subtype-selective agonists (AZD0328 for α7; others for α4β2), ZSET1446 potentiates endogenous ACh-mediated signaling through both receptor subtypes simultaneously, as evidenced by blockade with either α7 or α4β2 antagonists [1]. This property makes ZSET1446 uniquely suited for studies examining integrative cholinergic modulation of CA1 pyramidal neuron function.

Quote Request

Request a Quote for ZSET1446

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.